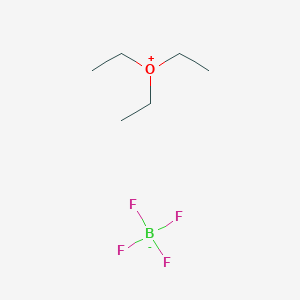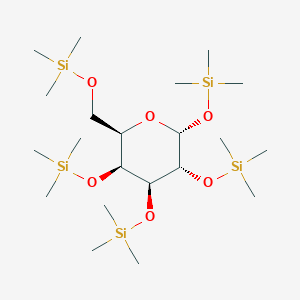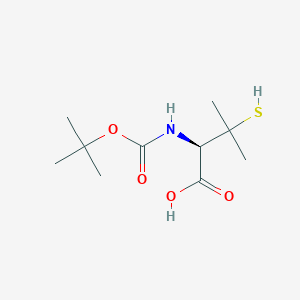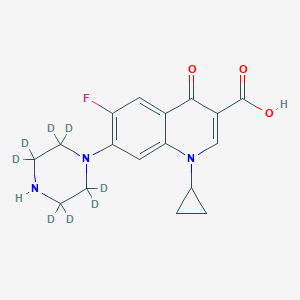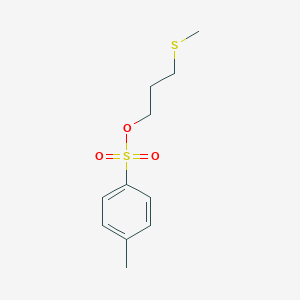
3-(Methylthio)propyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
3-(Methylthio)propyl 4-methylbenzenesulfonate, also known as 3-(Methylthio)-1-(tosyloxy)propane, is an organic compound with the chemical formula C11H16O3S2 and a molecular weight of 276.37 g/mol . This compound is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and ketones . It is primarily used as a synthetic intermediate in organic chemistry for the synthesis of various functional molecules .
Méthodes De Préparation
The preparation of 3-(Methylthio)propyl 4-methylbenzenesulfonate involves a relatively simple synthetic route. One common method is to react 3-chloropropyl p-toluenesulfonate with sodium hydrosulfide to obtain 3-thiopropyl p-toluenesulfonate. This intermediate is then reacted with methyl mercaptan to form the final product . The reaction conditions typically involve the use of methanol as a solvent and ice-cooling during the addition of reagents .
Analyse Des Réactions Chimiques
3-(Methylthio)propyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Esterification Reactions: It can be used to form esters by reacting with alcohols.
Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the tosylate group is replaced by a nucleophile.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common reagents used in these reactions include alcohols, nucleophiles such as amines or thiols, and oxidizing agents like Oxone . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(Methylthio)propyl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Biology: The compound can be used to introduce latent nucleophiles in biological systems for studying biochemical pathways.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Methylthio)propyl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosylate group is a good leaving group, which facilitates nucleophilic substitution reactions. The methylthio group can participate in oxidation reactions, forming sulfoxides or sulfones . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
3-(Methylthio)propyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
3-Methoxypropyl 4-methylbenzenesulfonate: This compound has a methoxy group instead of a methylthio group, which affects its reactivity and applications.
3-Chloropropyl 4-methylbenzenesulfonate: This compound has a chloro group instead of a methylthio group, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce methylthio groups into organic molecules, which can be useful in various synthetic applications.
Propriétés
IUPAC Name |
3-methylsulfanylpropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S2/c1-10-4-6-11(7-5-10)16(12,13)14-8-3-9-15-2/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRIBQNSIOYOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571260 | |
| Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187722-18-5 | |
| Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

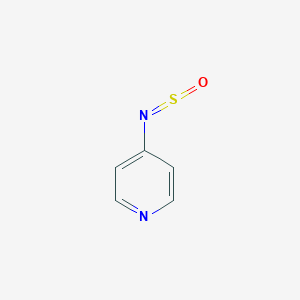
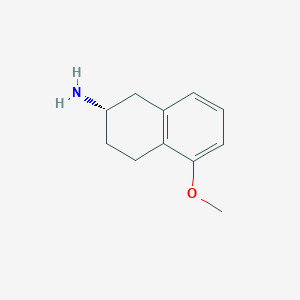
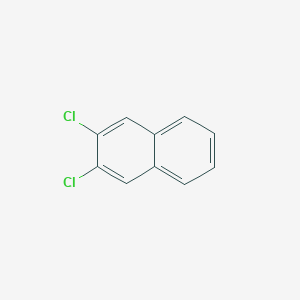
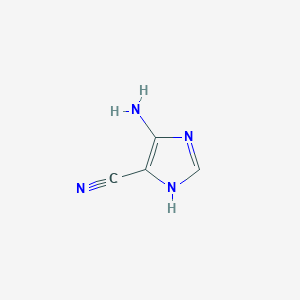
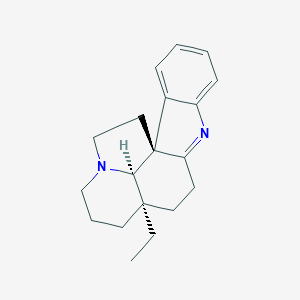
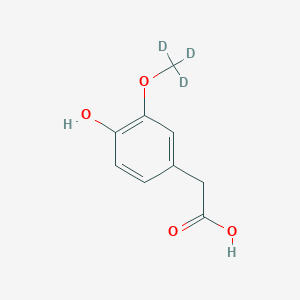
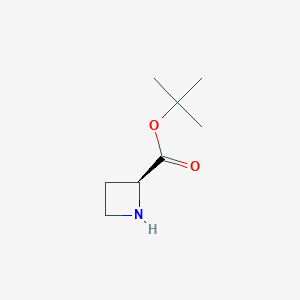
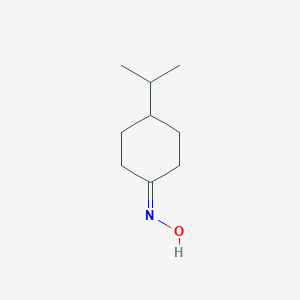
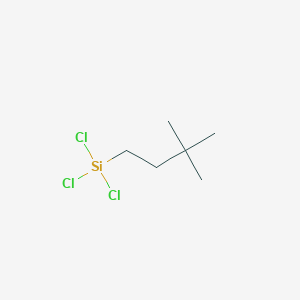
![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)
